Cas no 100228-49-7 (Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI))

Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI) structure
100228-49-7 structure
상품 이름:Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI)
CAS 번호:100228-49-7
MF:C29H34O11
메가와트:558.573669910431
CID:148067

Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI) 화학적 및 물리적 성질

이름 및 식별자

    • Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,(3aR,4S,6aR,8S,9aR,9bR)- (9CI)
    • Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methyl
    • (+)-Crepiside H
    • Azuleno[4,5-b]furan, benzeneacetic acid deriv.
    • Azuleno[4,5-b]furan-2(3H)-one,decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-b-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-,[3aR-(3aa,4a,6aa,8b,9aa,9bb)]-
    • Benzeneaceticacid, 4-hydroxy-, 6'-ester with 8-(b-D-glucopyranosyloxy)decahydro-4-hydroxy-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one,[3aR-(3aa,4a,6aa,8b,9aa,9bb)]-
    • Crepiside H
    • Azuleno[4,5-b]furan-2(3H)-one, decahydro-4-hydroxy-8-[[6-O-[(4-hydroxyphenyl)acetyl]-β-D-glucopyranosyl]oxy]-3,6,9-tris(methylene)-, (3aR,4S,6aR,8S,9aR,9bR)- (9CI)
    • 인치: 1S/C29H34O11/c1-12-8-18(31)23-14(3)28(36)40-27(23)22-13(2)19(10-17(12)22)38-29-26(35)25(34)24(33)20(39-29)11-37-21(32)9-15-4-6-16(30)7-5-15/h4-7,17-20,22-27,29-31,33-35H,1-3,8-11H2/t17-,18-,19-,20+,22-,23+,24+,25-,26+,27+,29+/m0/s1
    • InChIKey: HBASBIUAPMYXFM-TYONNASXSA-N
    • 미소: O1C(=O)C(=C)[C@]2([H])[C@@H](O)CC(=C)[C@@]3([H])[C@@]([H])([C@@]12[H])C(=C)[C@@H](O[C@@H]1O[C@H](COC(CC2=CC=C(O)C=C2)=O)[C@@H](O)[C@H](O)[C@H]1O)C3

계산된 속성

  • 정밀분자량: 272.08309
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 11
  • 중원자 수량: 40
  • 소수점 매개변수 계산 참조값(XlogP): -0.998

실험적 성질

  • 밀도: 1.44±0.1 g/cm3(Predicted)
  • 비등점: 817.9±65.0 °C(Predicted)
  • PSA: 52.54
  • 산도 계수(pKa): 9.80±0.15(Predicted)

추천 기사

추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.